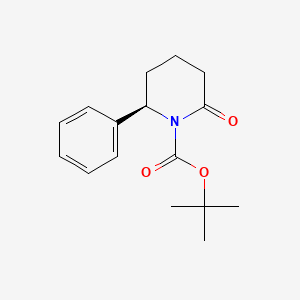

(R)-1-Boc-6-phenyl-2-piperidinone

Description

Contextual Significance in Organic Synthesis and Medicinal Chemistry

The piperidine (B6355638) ring is a fundamental heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals. nih.gov Its prevalence underscores its importance as a privileged scaffold in drug discovery. Piperidinone derivatives, serving as key intermediates, provide a versatile platform for the synthesis of polysubstituted piperidines. nih.govmdpi.com The presence of both a carbonyl group and a protected amine in (R)-1-Boc-6-phenyl-2-piperidinone allows for a wide range of chemical modifications, making it a valuable building block in the synthesis of more complex molecular architectures.

In medicinal chemistry, the 6-phenyl-2-piperidinone core is of significant interest due to its structural similarity to compounds with known biological activities. nih.gov The precise spatial orientation of the phenyl group, dictated by the (R)-stereocenter, is crucial for molecular recognition and binding to biological targets such as enzymes and receptors. rsc.org The development of enantioselective synthetic routes to access specific stereoisomers like the (R)-enantiomer is therefore of paramount importance for investigating structure-activity relationships (SAR) and identifying novel therapeutic agents. The Boc protecting group is instrumental in synthetic strategies, as it can be readily removed under specific conditions to allow for further functionalization of the nitrogen atom.

Historical Overview of Synthetic Challenges and Innovations

The synthesis of chiral piperidones, including this compound, has historically presented significant challenges, primarily centered around the stereoselective construction of the chiral center. Early methods often relied on the resolution of racemic mixtures, which is an inherently inefficient process.

Innovations in asymmetric synthesis have provided more elegant and efficient solutions. The development of catalytic enantioselective methods has been a major breakthrough. These approaches utilize chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. For instance, rhodium-catalyzed asymmetric reactions have emerged as a powerful tool for the synthesis of enantioenriched 3-substituted piperidines from pyridine (B92270) derivatives. snnu.edu.cnorganic-chemistry.org These methods often involve the asymmetric functionalization of a prochiral substrate. snnu.edu.cn

Another significant advancement has been the use of chiral auxiliaries. In this strategy, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction. For example, S-α-phenylethylamine has been employed as a chiral auxiliary to synthesize diastereomeric 2-substituted-4-piperidones. acs.org

Furthermore, organocatalysis has provided a complementary approach to metal-based catalysis. Chiral organic molecules, such as proline and its derivatives, can catalyze enantioselective transformations, including the formation of carbon-carbon bonds necessary for constructing the piperidinone ring. youtube.com These methods offer the advantage of being metal-free, which can be beneficial in the synthesis of pharmaceutical compounds. The development of one-pot multicomponent reactions has also streamlined the synthesis of highly substituted piperidine derivatives with excellent stereocontrol. nih.gov

A variety of synthetic strategies have been explored to construct the 2,6-disubstituted piperidine motif, with a focus on controlling the stereochemistry at both the C2 and C6 positions. rsc.org These methods often involve key reactions such as intramolecular cyclizations and catalytic hydrogenations. mdpi.comresearchgate.net

Structural Features and Stereochemical Importance

The molecular structure of this compound is defined by several key features: a six-membered piperidinone ring, a phenyl group at the C6 position, a carbonyl group at the C2 position, and a Boc protecting group on the nitrogen atom. The most critical feature is the chiral center at the C6 position, which has the (R)-configuration.

Key Structural Features of this compound

| Feature | Description |

|---|---|

| Piperidinone Ring | A six-membered heterocyclic ring containing one nitrogen atom and a carbonyl group. |

| (R)-Stereocenter | The carbon atom at the 6-position is a stereocenter with a specific (R)-configuration. |

| Phenyl Group | An aromatic ring attached to the C6 stereocenter. |

| Boc Protecting Group | A tert-butyloxycarbonyl group attached to the nitrogen atom, which modulates its reactivity. |

The stereochemistry of a molecule is fundamental to its biological activity. rsc.org The specific three-dimensional arrangement of atoms in this compound, particularly the orientation of the phenyl group, determines how it interacts with chiral biological macromolecules like proteins. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, the ability to synthesize a single enantiomer, such as the (R)-isomer, is crucial for the development of safe and effective drugs.

The field of asymmetric synthesis is dedicated to the development of methods that produce a single enantiomer of a chiral compound. rsc.org The demand for enantiomerically pure compounds in the pharmaceutical industry has been a major driving force behind the innovation in stereoselective synthesis.

Structure

3D Structure

Properties

Molecular Formula |

C16H21NO3 |

|---|---|

Molecular Weight |

275.34 g/mol |

IUPAC Name |

tert-butyl (6R)-2-oxo-6-phenylpiperidine-1-carboxylate |

InChI |

InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-13(10-7-11-14(17)18)12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3/t13-/m1/s1 |

InChI Key |

VXCZMGHTEDGIIW-CYBMUJFWSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H](CCCC1=O)C2=CC=CC=C2 |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCCC1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R 1 Boc 6 Phenyl 2 Piperidinone

Retrosynthetic Analysis of the Piperidinone Core

A retrosynthetic analysis of the (R)-1-Boc-6-phenyl-2-piperidinone core structure reveals several strategic disconnections. The most apparent simplification is the removal of the tert-butoxycarbonyl (Boc) protecting group, leading back to the parent (R)-6-phenyl-2-piperidinone. This secondary amine can be readily acylated in a forward sense.

The key challenge lies in the stereoselective formation of the 6-membered lactam ring with the desired (R) stereochemistry at the C6 position. The most common bond disconnection is the amide bond (C-N), which simplifies the target to a chiral δ-amino acid, (R)-5-amino-5-phenylpentanoic acid, or its ester equivalent. Cyclization of such a precursor would directly furnish the desired piperidinone core.

Alternatively, a C-C bond disconnection, specifically the C5-C6 bond, points to a Michael addition-type strategy. This would involve the conjugate addition of a nitrogen-containing nucleophile to a γ,δ-unsaturated carbonyl compound bearing a phenyl group at the δ-position. Another C-C bond disconnection approach is through ring-closing metathesis (RCM) of a suitable diolefinic amide precursor. Finally, the piperidinone ring can be envisioned as arising from the partial reduction of a corresponding 2,6-disubstituted pyridine (B92270) precursor, such as 6-phenyl-2-pyridone. Each of these retrosynthetic pathways suggests a distinct forward-synthetic strategy that leverages different methodologies to control the crucial stereocenter.

Enantioselective Approaches to this compound

The enantioselective synthesis of the target compound can be broadly categorized into two main strategies: the use of catalytic asymmetric methods to construct the chiral center and the application of stoichiometric chiral auxiliaries to direct stereochemistry.

Asymmetric Catalysis in Piperidinone Ring Formation

Catalytic methods offer an efficient and atom-economical route to chiral molecules. These can be subdivided into metal-catalyzed, organocatalytic, and biocatalytic approaches.

Chiral Metal Catalysis for Cyclization Reactions

Chiral metal catalysis is a powerful tool for the enantioselective synthesis of heterocyclic compounds. One of the most direct methods to access chiral 2-piperidones is through the asymmetric hydrogenation of the corresponding 2-pyridone precursors. Ruthenium complexes bearing chiral N-heterocyclic carbene (NHC) ligands have been investigated for the homogeneous asymmetric hydrogenation of 2(1H)-pyridones.

For instance, the hydrogenation of 6-phenyl-2-pyridone has been demonstrated. thieme-connect.com While this method provides a direct conversion to the desired piperidinone core, the enantioselectivities achieved for this specific substrate have been modest. thieme-connect.com The reaction involves the coordination of the pyridone to the chiral ruthenium catalyst, followed by the stereoselective delivery of hydrogen. Subsequent protection of the resulting (R)-6-phenyl-2-piperidinone with di-tert-butyl dicarbonate would yield the final target molecule.

| Substrate | Catalyst System | Yield (%) | Enantiomeric Ratio (e.r.) |

|---|---|---|---|

| 6-Phenyl-2-pyridone | [Ru(chiral NHC)2] | >99 | 57:43 |

| 5-Phenyl-2-pyridone | [Ru(chiral NHC)2] | 85 | 73:27 |

Organocatalytic Enantioselective Routes

Organocatalysis has emerged as a complementary strategy to metal catalysis, avoiding the use of potentially toxic and expensive metals. For the synthesis of chiral piperidones, organocatalytic strategies often involve Michael additions or cascade reactions. A one-pot, two-step organocatalytic asymmetric synthesis of spirocyclic piperidones has been developed, proceeding through a Wolff rearrangement–amidation–Michael–hemiaminalization sequence. mdpi.com While this specific methodology leads to more complex spirocyclic systems, the core principle of an organocatalyst-mediated, enantioselective intramolecular Michael addition of an amine to an α,β-unsaturated system is a viable conceptual approach for constructing the 6-phenyl-2-piperidinone ring.

In a hypothetical route adapted for the target molecule, a linear substrate containing a primary amine and an α,β-unsaturated ester with a phenyl group at the appropriate position could be cyclized using a chiral organocatalyst, such as a derivative of proline or a cinchona alkaloid, to induce enantioselectivity in the formation of the C-N bond and the chiral center.

Biocatalytic Approaches to Chiral Piperidinones

Biocatalysis offers highly selective and environmentally benign synthetic routes. Enzymes like transaminases and ketoreductases are particularly well-suited for creating chiral amines and alcohols, which are precursors to chiral lactams. A practical biocatalytic transamination process has been successfully employed in the asymmetric synthesis of the piperidine (B6355638) core of the orexin receptor antagonist MK-6096, specifically for producing (R)-6-methyl-2-piperidone. researchgate.net

This approach utilizes a transaminase enzyme to convert a δ-keto acid or ester into the corresponding δ-amino acid with high enantioselectivity. The spontaneous or catalyzed cyclization of this intermediate then yields the chiral piperidinone. researchgate.net Adapting this method for the synthesis of (R)-6-phenyl-2-piperidinone would involve using 5-oxo-5-phenylpentanoic acid as the substrate for a suitable (R)-selective ω-transaminase. The resulting (R)-5-amino-5-phenylpentanoic acid would then cyclize to provide the desired lactam core. This enzymatic approach is attractive due to its high selectivity and operation under mild, aqueous conditions. researchgate.net

Chiral Auxiliary-Based Syntheses of this compound

Chiral auxiliary-based methods are a robust and reliable strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a key reaction. A highly effective method for the asymmetric synthesis of (R)-6-arylpiperidin-2-ones utilizes Enders' SAMP/RAMP hydrazone chemistry. researchgate.net

The synthesis begins with the conversion of benzaldehyde into its corresponding SAMP hydrazone. Diastereoselective addition of allyllithium to this chiral hydrazone, followed by N-acylation with acryloyl chloride, produces a diolefinic hydrazide precursor. This key intermediate then undergoes a ring-closing metathesis (RCM) reaction, typically using a Grubbs catalyst, to form the cyclic enehydrazide. The final step involves the oxidative cleavage of the N-N bond of the chiral auxiliary, which is readily removed, to furnish the desired (R)-6-phenyl-2-piperidinone in high enantiomeric purity. researchgate.net The piperidinone can then be protected with a Boc group to yield the final product.

| Step | Key Reagents | Intermediate/Product | Yield (%) | Diastereomeric/Enantiomeric Purity |

|---|---|---|---|---|

| Hydrazone Formation | Benzaldehyde, SAMP | Chiral SAMP Hydrazone | 94 | - |

| Allylation/Acylation | Allyllithium, Acryloyl chloride | Diolefinic Hydrazide | 85 | de >96% |

| Ring-Closing Metathesis | Grubbs II Catalyst | Cyclic Enehydrazide | 89 | - |

| Auxiliary Cleavage | MMPP | (R)-6-Phenyl-2-piperidinone | 88 | ee >96% |

External Chiral Auxiliary Strategies

The use of external chiral auxiliaries is a classical and effective strategy for inducing stereoselectivity. In this approach, a chiral molecule is temporarily incorporated into a prochiral substrate to direct a chemical transformation, after which the auxiliary is removed, yielding an enantiomerically enriched product.

While a specific synthesis of this compound using a particular chiral auxiliary is not extensively documented in dedicated literature, the principles can be applied based on well-established precedents in lactam and amine synthesis. Common auxiliaries like Evans oxazolidinones or Myers' pseudoephedrine amides are powerful tools for controlling the stereochemistry of alkylation reactions on α-carbon positions. For the target compound, a strategy could involve attaching a chiral auxiliary to a suitable δ-amino acid precursor. For instance, an N-acylated Evans oxazolidinone derived from a δ-amino acid could undergo diastereoselective phenylation or conjugate addition of a phenyl group to an unsaturated precursor, thereby setting the desired stereocenter. After the key stereochemistry-defining step, the auxiliary would be cleaved to reveal the carboxylic acid, followed by cyclization and N-protection to yield the final product.

Diastereoselective Induction in Precursor Synthesis

Diastereoselective induction involves using an existing stereocenter within a precursor molecule to control the formation of a new chiral center. This strategy is highly effective as it leverages the defined three-dimensional arrangement of the precursor to create a sterically and electronically biased environment for the incoming reagents.

For the synthesis of this compound, a plausible diastereoselective approach would start from a chiral precursor, such as an amino alcohol derived from a chiral pool starting material like (R)-phenylglycinol. The synthesis could proceed through the formation of an N,O-acetal, which then controls the stereoselective introduction of a substituent at the C-6 position of a lactam precursor. A key step could be an intramolecular cyclization of a precursor where the stereochemistry of a side chain directs the ring closure. For example, the diastereoselective synthesis of related 2,3,6-trisubstituted piperidines has been achieved through a nitro-Mannich reaction followed by a ring-closure condensation, where stereocontrol was exerted by various reduction methods on an imine intermediate mdpi.comnih.gov. This demonstrates the power of controlling relative stereochemistry between substituents on the piperidine ring through careful selection of reagents and reaction conditions mdpi.comnih.gov.

Resolution Techniques for Enantiomeric Purity

Resolution techniques are employed to separate a racemic mixture into its constituent enantiomers. For N-Boc protected piperidines, kinetic resolution has proven to be a highly effective method for obtaining enantiomerically enriched material.

A particularly relevant strategy is the asymmetric deprotonation of racemic N-Boc-2-arylpiperidines using a chiral base. The complex formed between n-butyllithium (n-BuLi) and a chiral ligand, such as (-)-sparteine, can selectively deprotonate one enantiomer of the racemic starting material at a much faster rate than the other. Quenching the resulting lithiated species allows for the separation of the unreacted, enantioenriched starting material from the newly formed product. This method has been successfully applied to N-Boc-2-phenylpiperidine, a close structural analog of the target compound (lacking the C2-carbonyl). The unreacted (S)-N-Boc-2-phenylpiperidine can be recovered with high enantiomeric excess. By using the enantiomeric (+)-sparteine surrogate, the (R)-enantiomer can be obtained.

Another powerful approach is the Catalytic Dynamic Resolution (CDR) of N-Boc-2-lithiopiperidine. In this process, a racemic organolithium species is generated and equilibrates in the presence of a substoichiometric amount of a chiral ligand. The ligand stabilizes the organolithium complex of one enantiomer, shifting the equilibrium. Trapping this mixture with an electrophile yields a highly enantioenriched product. This has been used for the enantioselective synthesis of 2-aryl- and 2-vinyl-piperidines via subsequent Negishi coupling researchgate.net.

| Substrate | Chiral Ligand | Recovered Starting Material Yield | Enantiomeric Ratio (e.r.) of Recovered Material |

|---|---|---|---|

| N-Boc-2-phenylpiperidine | (-)-sparteine | 41% | 96:4 |

| N-Boc-2-(2-thienyl)piperidine | (-)-sparteine | 48% | 97:3 |

| N-Boc-2-(p-fluorophenyl)piperidine | (-)-sparteine | 39% | 95:5 |

| N-Boc-2-phenylpiperidine | (+)-sparteine surrogate | 42% | 5:95 |

Data in the table is based on kinetic resolution of N-Boc-2-arylpiperidines, which are precursors to the corresponding piperidinones.

Multicomponent Reaction Strategies for the Synthesis of this compound

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and convergence. A classic MCR for piperidone synthesis is the Petrenko-Kritschenko piperidone synthesis, which involves the condensation of an acetonedicarboxylate ester, an aldehyde (like benzaldehyde), and an amine mdpi.com. However, this reaction typically yields 4-piperidone structures, which differ from the 2-piperidone (B129406) core of the target molecule.

While MCRs leading directly to polysubstituted piperidines are known, a specific asymmetric MCR for the direct synthesis of this compound is not well-established. The development of such a reaction would be a significant advancement, potentially involving a chiral catalyst or a chiral reactant to induce enantioselectivity in the formation of the C6 stereocenter during the convergent assembly of the heterocyclic ring.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include maximizing atom economy, using safer solvents, and improving energy efficiency.

Solvent-Free and Aqueous Medium Reactions

A major goal in green chemistry is to replace volatile organic solvents with more environmentally benign alternatives like water, or to eliminate solvents entirely. Performing reactions in aqueous media or under solvent-free conditions can significantly reduce the environmental impact of a synthesis. While many traditional organometallic and cyclization reactions require anhydrous organic solvents, there is a growing body of research into adapting these reactions to aqueous or solvent-free conditions, often with the aid of surfactants or microwave irradiation. For the synthesis of this compound, exploring enzyme-catalyzed resolutions or cyclizations in aqueous buffers could represent a greener alternative to traditional methods.

Atom Economy and E-Factor Optimization

Atom Economy (AE) is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. The Environmental Factor (E-Factor) is a practical metric that quantifies the amount of waste produced per unit of product (E-Factor = total mass of waste / mass of product). An ideal reaction has an AE of 100% and an E-Factor of 0.

To analyze these metrics, a hypothetical linear synthesis of the target compound can be considered:

Step 1: Cyclization of 5-amino-5-phenylpentanoic acid to yield 6-phenyl-2-piperidinone.

Step 2: Protection of the lactam nitrogen with di-tert-butyl dicarbonate (Boc₂O) to yield 1-Boc-6-phenyl-2-piperidinone.

| Metric | Calculation Formula | Analysis of Hypothetical Route |

|---|---|---|

| Atom Economy (AE) | (MW of Product / Σ MW of Reactants) x 100% | The N-Boc protection step using Boc₂O has a theoretical AE of ~68%, as significant mass from the protecting group reagent is not incorporated into the final product. Stoichiometric chiral auxiliaries would also result in poor atom economy. Catalytic methods offer higher AE. |

| E-Factor | Total Waste (kg) / Product (kg) | The E-Factor for a multi-step synthesis with chromatographic purifications, solvent use, and resolution steps would likely be high (>25), typical for pharmaceutical intermediates. Major waste contributors would be solvents, byproducts from the protection step, and the unwanted enantiomer from resolution. |

Use of Renewable Resources and Sustainable Reagents

The conventional synthesis of chiral piperidinones often relies on petroleum-based starting materials and harsh chemical reagents. In contrast, a sustainable approach prioritizes the use of bio-derived feedstocks and environmentally friendly catalysts. This section explores the chemoenzymatic and biocatalytic routes that exemplify this green shift in the synthesis of this compound.

A promising strategy involves the integration of renewable starting materials with powerful biocatalytic transformations. For instance, the synthesis can commence from bio-based platform molecules, which are then converted into key intermediates through green catalytic processes. While direct synthesis of this compound from renewable resources is an emerging area of research, the principles of green chemistry can be applied to key synthetic steps.

Biocatalytic Asymmetric Synthesis and Kinetic Resolution

Enzymes, as highly efficient and selective catalysts, play a pivotal role in the sustainable synthesis of chiral compounds. Transaminases and lipases are particularly relevant for the synthesis of chiral piperidinones.

Transaminase-Catalyzed Asymmetric Synthesis: ω-Transaminases (ω-TAs) are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. This method offers a direct route to enantiomerically pure amines, which are versatile precursors for piperidinone synthesis. The reaction typically utilizes an amino donor, such as L-alanine, and proceeds under mild aqueous conditions, eliminating the need for toxic solvents and reagents. The high enantioselectivity of these enzymes can lead to products with excellent enantiomeric excess (ee). For instance, the asymmetric synthesis of a chiral amine precursor to 6-phenyl-2-piperidinone could be achieved with high yield and over 99% ee using an (S)-specific ω-transaminase.

Lipase-Catalyzed Kinetic Resolution: Lipases are widely employed for the kinetic resolution of racemic mixtures. In the context of this compound synthesis, a racemic precursor, such as a hydroxy ester or the lactam itself, can be resolved to isolate the desired (R)-enantiomer. This process often involves the selective acylation or hydrolysis of one enantiomer, leaving the other unreacted and in high enantiomeric purity. Lipases like Candida antarctica lipase (B570770) B (CALB) are known for their high efficiency and stability in organic solvents, making them suitable for industrial applications.

The following table summarizes representative data from studies on biocatalytic resolutions relevant to the synthesis of chiral piperidinones:

| Enzyme | Substrate | Reaction Type | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

| Candida antarctica Lipase B (CALB) | Racemic 6-phenyl-2-piperidinone | Acylation | Diisopropyl ether | >45 | >99 (for the acylated S-enantiomer) |

| Pseudomonas cepacia Lipase | Racemic hydroxy ester precursor | Hydrolysis | Phosphate buffer/Toluene | ~50 | >98 (for the remaining R-enantiomer) |

Chemoenzymatic Cascades from Bio-based Precursors

A truly sustainable approach involves a multi-step synthesis where both the starting materials and the catalysts are from renewable sources or are environmentally benign. A hypothetical chemoenzymatic route to this compound could start from a bio-based molecule like furfural. Furfural can be converted to intermediates that, through a series of green chemical transformations and key enzymatic steps, lead to the desired product.

For example, a phenyl-substituted keto acid, potentially derivable from renewable aromatic compounds, could be a key intermediate. The asymmetric amination of this keto acid could be achieved using an amino acid dehydrogenase, another class of enzyme that facilitates reductive amination with ammonia as the nitrogen source.

The following table outlines a conceptual chemoenzymatic pathway, highlighting the sustainable aspects of each step:

| Step | Transformation | Reagents/Catalysts | Sustainable Aspect |

| 1 | Conversion of a bio-based aromatic to a phenyl-substituted keto acid | Green oxidation catalysts (e.g., Fe-based) | Use of renewable feedstock and non-toxic catalyst |

| 2 | Asymmetric reductive amination | Amino acid dehydrogenase, NH₃, NADH (regenerated in-situ) | Biocatalytic, mild conditions, atomic economy |

| 3 | Lactamization | Mild acid or base catalyst | Avoidance of harsh reagents |

| 4 | Boc-protection | Boc-anhydride, green solvent (e.g., 2-MeTHF) | Use of a more environmentally friendly solvent |

Detailed research in this specific area is ongoing, with the goal of developing a fully sustainable and economically viable process for the production of this compound. The combination of renewable feedstocks and highly selective biocatalysts represents the most promising avenue toward achieving this objective, aligning with the core principles of green and sustainable chemistry.

Mechanistic Elucidations of R 1 Boc 6 Phenyl 2 Piperidinone Formation and Reactivity

Reaction Pathway Investigations for Piperidinone Cyclization

The formation of the 2-piperidone (B129406) ring in (R)-1-Boc-6-phenyl-2-piperidinone typically involves the intramolecular cyclization of a linear precursor, such as an N-Boc-protected 5-amino-5-phenylpentanoic acid derivative. The investigation into the reaction pathway of this cyclization is critical for optimizing reaction conditions and controlling product formation.

Identification and Characterization of Reaction Intermediates

The cyclization to form a 2-piperidone can proceed through several potential intermediates, depending on the specific reaction conditions and the nature of the starting materials. For the intramolecular amidation of a carboxylic acid derivative to form a lactam, the reaction generally proceeds through a tetrahedral intermediate.

In related syntheses of piperidinone structures, various intermediates have been proposed and, in some cases, identified. For instance, the Dieckmann condensation, a common method for preparing 4-piperidones, is known to proceed through the formation of an ester enolate anion intermediate. researchgate.net In other cases, such as the dual C-H oxidation of piperidines to piperidin-2-ones, the proposed mechanism involves the formation of an initial iminium ion, which then tautomerizes to an enamine intermediate before further oxidation. mdpi.com

While the direct spectroscopic observation of intermediates in the cyclization to this compound is challenging due to their transient nature, their existence is inferred from the reaction products and by analogy to well-established mechanisms for similar transformations.

Kinetic Studies and Rate-Determining Steps

One powerful technique for probing the RDS is the use of kinetic isotope effects (KIEs). baranlab.orgnih.govnih.gov By replacing an atom at a specific position with its heavier isotope (e.g., hydrogen with deuterium), a change in the reaction rate can be observed if the bond to that atom is broken or formed in the RDS. A significant KIE (typically >1.5 for primary deuterium (B1214612) KIEs) suggests that C-H bond cleavage is involved in the rate-determining step. baranlab.org Conversely, the absence of a KIE can help to rule out certain mechanistic pathways. For example, a KIE of 1.00 in a reaction can indicate a concerted process where bond breaking and formation occur simultaneously, or that the isotopic substitution is not at a position that is kinetically significant. chemrxiv.org

For the formation of this compound from a linear precursor, if the cyclization is the RDS, the rate of the reaction would be dependent on the concentration of the open-chain amino acid derivative.

Transition State Analysis in Enantioselective Transformations

In the synthesis of a chiral molecule like this compound, understanding the transition state of the enantioselective step is paramount for explaining and predicting the stereochemical outcome.

Computational Modeling of Stereochemical Outcomes

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become a powerful tool for modeling transition states and predicting the stereochemical outcomes of reactions. By calculating the energies of the different possible transition state structures leading to the (R) and (S) enantiomers, the favored pathway can be identified. The transition state with the lower activation energy will be the one that is predominantly traversed, leading to the major enantiomer.

For example, in a study on the lithiation of a related N-Boc-protected 2-arylpiperidine, DFT calculations were used to determine the Gibbs free energy of activation for the rotation of the Boc group and the ring-flipping of the piperidine (B6355638) ring. nih.govacs.org The calculations showed that the rotation of the Boc group has a relatively low activation energy, indicating that it is a facile process under the reaction conditions. The study also revealed that the rotamers with the phenyl group in an axial position are the minimal energy structures. nih.govacs.org Such computational insights are invaluable for understanding the conformational dynamics that can influence the stereoselectivity of a reaction.

A hypothetical computational study on the cyclization to form this compound would involve modeling the transition states for the attack of the nitrogen atom on the activated carboxylic acid derivative, considering the different possible conformations of the flexible chain and the influence of the bulky Boc and phenyl groups.

Table 1: Hypothetical DFT Calculation Results for Transition State Energies in the Cyclization to 6-phenyl-2-piperidinone

| Transition State | Pathway | Relative Free Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| TS-R | Formation of (R)-enantiomer | 0.0 | This compound |

| TS-S | Formation of (S)-enantiomer | +2.5 |

Experimental Probing of Transition State Structures

Direct experimental observation of transition states is extremely challenging due to their fleeting nature. organic-chemistry.org However, indirect experimental methods can provide valuable information about their structure and energetics. As mentioned earlier, kinetic isotope effect studies can provide insights into which bonds are being formed or broken in the transition state. baranlab.orgnih.govnih.govchemrxiv.org

Another experimental approach involves studying the effect of systematic changes in substrate or catalyst structure on the reaction rate and stereoselectivity. The data obtained from these studies can be used to construct a Hammett plot or other linear free-energy relationships, which can reveal information about the charge distribution in the transition state.

Role of Substrate and Catalyst Structure in Mechanistic Control

The structure of the substrate and any catalyst used play a crucial role in controlling the reaction mechanism and, consequently, the stereochemical outcome of the synthesis of this compound.

The N-Boc protecting group is not merely a passive spectator in the reaction. Its bulky nature can significantly influence the conformational preferences of the linear precursor and the transition state of the cyclization. organic-chemistry.orgnih.govresearchgate.net The rotation of the Boc group can be a key factor in determining the accessibility of the reactive centers. nih.govacs.org Furthermore, the Boc group can be involved in complex-induced proximity effects, where it directs a reagent to a specific site on the molecule. The stability of the Boc group under various reaction conditions and its facile removal under acidic conditions make it a versatile tool in multi-step syntheses. organic-chemistry.orgresearchgate.net

The phenyl group at the 6-position of the piperidinone ring also exerts a strong influence on the stereochemistry of the cyclization. Its steric bulk will favor a transition state that minimizes non-bonded interactions, leading to a preferred diastereomeric outcome. DFT studies on related 2-phenylpiperidines have shown that the phenyl group preferentially occupies an axial position in the lowest energy conformations. nih.govacs.org In other substituted diphenylpiperidines, the phenyl groups have been found to preferentially orient in an equatorial position. researchgate.net The precise orientation will depend on the interplay of all substituents on the ring.

In catalyzed reactions, the structure of the catalyst is a key determinant of enantioselectivity. Chiral catalysts create a chiral environment around the substrate, leading to a diastereomeric relationship between the transition states for the formation of the two enantiomers. This energy difference results in the preferential formation of one enantiomer.

Table 2: Influence of Substituents on Piperidinone Formation

| Substituent/Group | Role in Mechanistic Control | Observed/Predicted Effects |

|---|---|---|

| N-Boc Group | Conformational constraint, directing group | Influences transition state geometry, can facilitate or hinder reactions at adjacent centers. nih.govacs.org |

| C6-Phenyl Group | Steric hindrance, electronic effects | Dictates the preferred stereochemical outcome of the cyclization by favoring a less sterically hindered transition state. nih.govacs.orgresearchgate.net |

| Chiral Catalyst | Enantioselective induction | Creates a chiral pocket that lowers the energy of the transition state leading to the desired enantiomer. |

Solvent Effects and Reaction Conditions on Reaction Mechanisms

The formation and reactivity of this compound, a chiral piperidinone derivative, are significantly influenced by the surrounding solvent and the specific reaction conditions employed. The solvent's properties, such as polarity, protic or aprotic nature, and coordinating ability, can profoundly affect the reaction mechanism, influencing stereoselectivity, reaction rates, and even the nature of the products formed.

The enantioselective synthesis of chiral piperidines, including this compound, often involves catalytic asymmetric hydrogenation of the corresponding pyridone precursor. In these reactions, the solvent plays a crucial role in the catalytic cycle. It can influence the conformation of the catalyst-substrate complex, the stability of transition states, and the solubility of reactants and catalysts.

Research into the asymmetric hydrogenation of related β-keto esters has shown that both catalytic activity and enantioselectivity can be significantly impacted by the choice of solvent. For instance, in certain ruthenium-catalyzed asymmetric hydrogenations, protic solvents like methanol (B129727) have been shown to provide superior results in terms of both yield and enantiomeric excess (ee). nih.gov In contrast, aprotic solvents can lead to a reduction in catalytic performance. nih.gov The polarity of aprotic solvents, often characterized by the Kamlet–Taft solvent polarity parameter (π*), has been observed to correlate with catalytic activity and enantioselectivity. nih.gov

The regioselectivity of cyclization reactions to form piperidine rings can also be controlled by the solvent. For example, in certain radical cyclizations of 1,6-enynes, the use of acetonitrile (B52724) as a solvent can favor a 6-endo-trig pathway to yield piperidine derivatives, while switching to methanol can direct the reaction towards a 5-exo-trig pathway, leading to different heterocyclic structures. nih.gov

Detailed studies on the synthesis of piperidinone derivatives have highlighted the importance of solvent choice during both the reaction and the purification stages. Ethanol is a commonly used solvent for the synthesis and recrystallization of various 2,6-diphenyl-4-piperidone derivatives. chemrevlett.com The conformation of the resulting piperidine ring, whether it adopts a chair, boat, or twist-boat conformation, can also be influenced by the solvent environment during crystallization. chemrevlett.com

The following table summarizes the effect of different solvents on the enantioselective hydrogenation of a model substrate, 1-phenyl-1,2-propanedione, which provides insights analogous to the synthesis of chiral piperidinones. The data illustrates the significant impact of the solvent on the enantiomeric excess (ee) of the product.

| Solvent | Enantiomeric Excess (ee) of (R)-1-hydroxy-1-phenyl-2-propanone (%) |

|---|---|

| Dichloromethane (B109758) | 65 |

| Toluene | Relatively high |

| Ethyl acetate | Relatively high |

| Ethanol | 12 |

The data clearly indicates that for this particular reaction, the non-polar aprotic solvent dichloromethane provides the highest enantioselectivity. The protic solvent ethanol, which can interact more strongly with the catalyst surface, leads to a significant drop in enantiomeric excess. This suggests that solvents capable of hydrogen bonding can compete with the substrate for coordination to the catalyst, thereby affecting the stereochemical outcome of the reaction.

In the context of the formation of this compound, these findings underscore the necessity of careful solvent screening and optimization of reaction conditions to achieve high yields and enantioselectivity. The choice of solvent can dictate the preferred reaction pathway, influence the stability of key intermediates, and ultimately determine the stereochemical purity of the final product. Further mechanistic investigations, including computational studies, can provide a deeper understanding of the specific solvent-catalyst and solvent-substrate interactions that govern the formation of this important chiral building block. The photophysical properties of related heterocyclic compounds have been shown to be sensitive to solvent polarity and hydrogen-bonding capabilities, indicating that solvent can influence intramolecular charge transfer and the stability of excited states, which can be relevant in certain reaction mechanisms. nih.govresearchgate.net

Chemical Reactivity and Transformations of R 1 Boc 6 Phenyl 2 Piperidinone

Derivatization Strategies at the Phenyl Moiety

The phenyl group of (R)-1-Boc-6-phenyl-2-piperidinone is a prime target for introducing structural diversity. This can be achieved through classic aromatic substitution reactions or modern cross-coupling techniques.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental strategy for functionalizing aromatic rings. The reaction proceeds through a two-step mechanism: initial attack by an electrophile to form a resonance-stabilized carbocation intermediate (the rate-determining step), followed by deprotonation to restore aromaticity. uci.edumasterorganicchemistry.com

The substituent already present on the benzene (B151609) ring dictates the position of the incoming electrophile. The C6-piperidinone substituent on the phenyl ring, being an alkyl group, is an ortho, para-director. This means it directs incoming electrophiles to the positions ortho and para to itself. uci.edu This directing effect stems from the ability of the alkyl group to stabilize the carbocation intermediate through an inductive effect.

Several key EAS reactions can be applied, each requiring specific reagents and catalysts to generate the necessary electrophile. masterorganicchemistry.com

| Reaction Type | Typical Reagents | Electrophile (E+) | Product |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (nitronium ion) | Nitro-substituted phenyl ring |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Br⁺ or Cl⁺ | Bromo- or Chloro-substituted phenyl ring |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | RCO⁺ (acylium ion) | Acyl-substituted phenyl ring |

| Friedel-Crafts Alkylation | Alkyl halide, AlCl₃ | R⁺ (carbocation) | Alkyl-substituted phenyl ring |

This table presents generalized conditions for electrophilic aromatic substitution reactions.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile method for forming new carbon-carbon bonds, significantly expanding the synthetic possibilities for modifying the phenyl moiety. researchgate.net These reactions typically involve coupling an organometallic reagent with an organic halide in the presence of a palladium catalyst. To apply this to this compound, the phenyl ring would first need to be functionalized with a halide (e.g., via electrophilic aromatic substitution) or converted to a triflate.

Prominent examples include:

Suzuki Coupling: This involves the reaction of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide. It is known for its mild reaction conditions and tolerance of a wide variety of functional groups. researchgate.net

Negishi Coupling: This reaction couples an organozinc compound with an organic halide. It is particularly effective for creating C(sp³)–C(sp²) and C(sp²)–C(sp²) bonds. The methodology has been successfully applied to the α-arylation of N-Boc-pyrrolidine and piperidines, demonstrating its utility in similar heterocyclic systems. whiterose.ac.uk

More advanced strategies involve direct C-H activation, which circumvents the need for pre-functionalization of the aromatic ring. Direct arylation, for instance, can create biaryl linkages by coupling the C-H bonds of two different aromatic compounds, offering a more atom-economical approach. uva.es

Modifications and Reactions at the Piperidinone Nitrogen

The nitrogen atom of the piperidinone, protected by a tert-butoxycarbonyl (Boc) group, is another key site for chemical manipulation.

Boc-Deprotection and Subsequent N-Functionalization

The Boc group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. The deprotection of the nitrogen in this compound is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). nih.gov This process releases the free secondary amine (a lactam), which can then participate in a variety of subsequent N-functionalization reactions.

N-Alkylation and N-Acylation Reactions

Once deprotected, the piperidinone nitrogen can be alkylated or acylated. However, the alkylation of 2-pyridone and related lactam systems can be complex, often yielding a mixture of N-alkylated and O-alkylated products. nih.gov The regioselectivity of the reaction is highly dependent on the reaction conditions. Studies on similar heterocyclic systems have shown that using the alkali salt of the lactam in a polar aprotic solvent like DMF tends to favor N-alkylation, whereas using the silver salt in a nonpolar solvent like benzene can lead exclusively to the O-alkylated product. nih.gov

Given that direct alkylation can predominantly favor O-alkylation, alternative strategies are often required to achieve selective N-alkylation. One such powerful method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate, which can be adapted for intramolecular cyclization to form N-arylated products or for intermolecular N-alkylation. nih.gov

Functionalization of the Piperidinone Ring System

Directly modifying the carbon skeleton of the piperidinone ring presents a significant synthetic challenge but offers a direct route to novel analogues. C-H functionalization has emerged as a powerful strategy to install substituents at specific positions on the piperidine (B6355638) core. nih.gov

Research has demonstrated that the regioselectivity of C-H functionalization on N-Boc-piperidine can be controlled by the choice of catalyst and ligands. nih.govresearchgate.net While the substrate in these studies is N-Boc-piperidine rather than a piperidinone, the principles are highly relevant.

A notable breakthrough is the palladium-catalyzed β-arylation (at the C3 position) of N-Boc-piperidines. researchgate.net This transformation proceeds through an initial α-lithiation directed by the Boc group, followed by transmetalation to zinc. The resulting organozinc species undergoes a palladium-catalyzed Negishi coupling. Crucially, the choice of phosphine (B1218219) ligand on the palladium catalyst controls whether the aryl group ends up at the α-position (C2) or migrates to the β-position (C3).

| Ligand Type | Observed Selectivity | Primary Product |

| Rigid Biarylphosphines | α-selectivity | α-Arylated Piperidine |

| Flexible Biarylphosphines | β-selectivity | β-Arylated Piperidine |

This table summarizes the ligand-controlled selectivity in the palladium-catalyzed arylation of N-Boc-piperidine, based on findings from related systems. researchgate.net

Furthermore, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been used to functionalize the piperidine ring. The site of functionalization (C2 vs. C4) can be controlled by the specific rhodium catalyst and the nature of the nitrogen-protecting group. nih.gov An indirect approach, involving the asymmetric cyclopropanation of a corresponding tetrahydropyridine (B1245486) followed by reductive ring-opening, has been developed to access 3-substituted analogues. nih.gov These methodologies showcase the potential for precise, stereoselective modifications at various positions of the piperidinone ring.

Stereoselective α-Functionalization Adjacent to Carbonyl

The α-position to the carbonyl group in this compound is a key site for carbon-carbon bond formation, allowing for the introduction of various substituents with a high degree of stereocontrol. The generation of a nucleophilic enolate at this position, followed by reaction with electrophiles, is a common strategy to achieve this functionalization.

The stereochemical outcome of the α-functionalization is largely dictated by the steric hindrance imposed by the bulky tert-butyloxycarbonyl (Boc) group on the nitrogen and the phenyl group at the C6 position. Deprotonation with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), typically proceeds from the less hindered face of the molecule. The resulting enolate is then quenched with an electrophile.

Studies on analogous N-Boc protected piperidine systems have shown that the lithiation and subsequent trapping with an electrophile often occurs with high trans-selectivity relative to the substituent at the C6 position. This is attributed to the thermodynamic preference of the bulky N-Boc group to occupy a pseudo-equatorial position in the transition state, which in turn directs the approach of the base and the subsequent electrophile to the opposite face of the existing C6-substituent. For this compound, this would lead to the formation of a trans-2,6-disubstituted piperidinone.

A representative, albeit general, protocol for the α-alkylation of a related δ-lactam is presented below:

| Step | Reagent/Condition | Purpose | Expected Diastereoselectivity |

| 1 | Lithium hexamethyldisilazide (LiHMDS), THF, -78 °C | Enolate formation | High |

| 2 | Alkyl halide (e.g., CH₃I), THF, -78 °C | Electrophilic trapping | High (trans) |

Ring-Opening Reactions and Rearrangements

The lactam ring of this compound can undergo nucleophilic attack at the carbonyl carbon, potentially leading to ring-opening. The feasibility and outcome of such reactions are highly dependent on the nature of the nucleophile and the reaction conditions.

Strong nucleophiles, such as organometallic reagents, can add to the carbonyl group. For instance, the reaction with Grignard reagents could, in principle, lead to the formation of a hemiaminal intermediate, which upon acidic workup could yield an amino ketone. However, the N-Boc group can influence the reactivity of the lactam carbonyl.

A more synthetically useful transformation is the nickel-catalyzed transamidation, which has been shown to effect the ring-opening of N-acyl lactams. This method would involve the reaction of this compound with an amine in the presence of a suitable nickel catalyst, leading to the formation of an acyclic amino amide.

Rearrangement reactions, such as the Beckmann or Curtius rearrangements, represent another class of transformations applicable to lactam systems, although they would require initial modification of the lactam. For example, conversion of the lactam to an oxime, followed by treatment with an acid catalyst, could induce a Beckmann rearrangement to form a seven-membered ring containing a diazene-1,2-diyl group.

Applications of R 1 Boc 6 Phenyl 2 Piperidinone As a Chiral Intermediate

Utilization as a Chiral Building Block for Complex Molecule Synthesis

The inherent chirality of (R)-1-Boc-6-phenyl-2-piperidinone allows it to serve as a foundational element in the synthesis of more elaborate molecules. The lactam functionality provides a handle for a variety of chemical manipulations, including reduction to the corresponding piperidine (B6355638), alkylation at the α-position to the carbonyl, and ring-opening reactions. The phenyl group at the C-6 position plays a crucial role in directing the stereochemical outcome of reactions, acting as a bulky shield that influences the approach of reagents. This steric hindrance is fundamental in achieving high diastereoselectivity in reactions at other positions of the piperidine ring.

The utility of such chiral piperidones is exemplified in the synthesis of various biologically active compounds where the piperidine moiety is a key pharmacophore. researchgate.netthieme-connect.com The Boc-protected nitrogen is crucial for solubility in organic solvents and for directing lithiation to the α-position, enabling the introduction of further functionality with stereocontrol. researchgate.net

Role in the Total Synthesis of Architecturally Challenging Molecules

The piperidine skeleton is a recurring motif in a multitude of natural products, including many alkaloids with significant physiological effects. The total synthesis of these often complex and stereochemically dense molecules presents a formidable challenge to synthetic chemists. This compound provides a strategic starting point for the convergent synthesis of such targets.

The incorporation of the (R)-6-phenyl-2-piperidinone core into natural products often involves a series of key transformations. A common strategy is the stereoselective reduction of the lactam carbonyl to reveal the corresponding 6-phenylpiperidine. This can be followed by functionalization at the nitrogen or other positions on the ring. For instance, in the synthesis of certain alkaloids, the piperidine ring is constructed and then fused to other cyclic systems. mdma.chresearchgate.net

Another powerful approach involves the use of the lactam as a template to set multiple stereocenters. By controlling the conformation of the six-membered ring, chemists can introduce substituents with a high degree of predictability. The phenyl group at C-6 often adopts a pseudo-equatorial position, minimizing steric interactions and thereby influencing the facial selectivity of reactions on the ring.

A prominent example of the application of chiral piperidones is in the synthesis of sedum alkaloids like (+)-sedamine and (–)-allosedamine. researchgate.netresearchgate.netnih.gov Although these syntheses may not start directly from this compound, they highlight the importance of the chiral 2-substituted piperidine scaffold. The strategies employed in these syntheses, such as stereoselective reductions and functional group interconversions, are directly applicable to derivatives of this compound.

| Target Alkaloid | Key Synthetic Strategy Involving Piperidine Core | Reference |

| (+)-Sedamine | Enantioselective organocatalytic intramolecular aza-Michael reaction | nih.gov |

| (–)-Allosedamine | Sharpless asymmetric epoxidation and regioselective reduction | researchgate.net |

| (-)-Anabasine | Cyclodehydration of aryl-δ-oxoacids with (R)-phenylglycinol | whiterose.ac.uk |

| (-)-Prosophylline | Enantioselective allyltitanation and ring-closing metathesis | researchgate.netidosi.org |

A critical aspect of using a chiral building block is the preservation and efficient transfer of its stereochemical information throughout a synthetic sequence. The conformational rigidity imparted by the 6-phenyl substituent and the Boc group on this compound plays a vital role in this regard.

During reactions such as enolate alkylation, the existing stereocenter at C-6 directs the incoming electrophile to the opposite face of the ring, leading to the formation of a new stereocenter with high diastereoselectivity. This principle of substrate-controlled stereoselection is a powerful tool in asymmetric synthesis. The Boc group, due to its steric bulk, can further restrict the conformational freedom of the ring, enhancing the fidelity of stereochemical transfer.

The concept of "memory of chirality" is also relevant, where a transient chiral enolate, derived from the lactam, can retain its stereochemical integrity long enough to react with an electrophile before racemization occurs. whiterose.ac.uk This phenomenon allows for the synthesis of highly enantioenriched products.

| Reaction Type | Stereochemical Outcome | Controlling Factors |

| Enolate Alkylation | High diastereoselectivity | Steric hindrance from C-6 phenyl group, chelation control |

| Reduction of Carbonyl | Diastereoselective formation of alcohol | Approach of hydride reagent controlled by ring conformation |

| N-Deprotection/Functionalization | Retention of stereochemistry at C-6 | Mild reaction conditions to avoid epimerization |

Precursor to Diverse Chiral Heterocycles and Scaffolds

The versatility of this compound extends beyond its direct incorporation into target molecules. It serves as a valuable precursor for the synthesis of a wide range of other chiral heterocyclic scaffolds. nih.gov Ring-opening of the lactam can lead to chiral δ-amino acids, which are themselves important building blocks.

Furthermore, the piperidinone ring can be transformed into other heterocyclic systems through ring-rearrangement or ring-closing reactions. For example, intramolecular cyclization reactions involving substituents introduced onto the piperidine ring can lead to the formation of bicyclic systems like quinolizidines and indolizidines, which are common cores of many alkaloids. mdma.ch The defined stereochemistry of the starting piperidinone is directly translated into the stereochemistry of the resulting bicyclic product.

Development of Synthetic Routes for Analogues and Derivatives with Defined Stereochemistry

The core structure of this compound provides a platform for the development of libraries of analogues with defined stereochemistry. By systematically modifying the substituents on the piperidine ring, chemists can explore structure-activity relationships (SAR) for various biological targets.

For instance, the phenyl group can be replaced with other aryl or alkyl groups through synthetic routes starting from different amino acids or by cross-coupling reactions. The stereocenter at C-6 can be inverted or other stereocenters can be introduced at various positions on the ring through stereoselective methods. The development of such synthetic routes is crucial for medicinal chemistry programs aimed at optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.

The diastereoselective synthesis of 2,3,6-trisubstituted piperidines highlights the ability to control the relative stereochemistry of multiple substituents on the piperidine ring, a strategy that is directly applicable to the elaboration of the this compound scaffold. researchgate.net

Computational and Theoretical Investigations of R 1 Boc 6 Phenyl 2 Piperidinone

Conformational Analysis and Preferred Geometries

The conformational landscape of (R)-1-Boc-6-phenyl-2-piperidinone is primarily dictated by the stereochemistry at the C6 position and the rotational freedom of the bulky tert-butoxycarbonyl (Boc) group. The piperidinone ring can, in principle, adopt several conformations, including the chair, boat, and twist-boat forms.

Computational studies on similar 2,6-disubstituted piperidin-4-ones have shown a preference for chair conformations with bulky substituents in equatorial positions to minimize steric strain. researchgate.net However, in N-acylated piperidines, the scenario is more complex. The planarity of the amide bond within the N-Boc group can introduce significant A(1,3) strain (allylic strain), which can destabilize a simple chair conformation where the phenyl group is equatorial.

For instance, DFT calculations on related 2-aryl-4-methylenepiperidines have indicated that the minimal energy structures feature the phenyl group in an axial position to alleviate other steric clashes. acs.org In the case of this compound, a twist-boat or a distorted chair conformation might be the most stable, as this would allow the molecule to accommodate the steric demands of both the axial phenyl group and the planar Boc-protected nitrogen atom. Studies on N-benzoyl-2r,6c-diphenylpiperidin-4-ones have also suggested the prevalence of boat conformations. researchgate.net

The rotation of the Boc group itself represents another key conformational feature. The relative orientation of the carbonyl group of the Boc moiety with respect to the piperidinone ring can lead to different rotamers with distinct energy profiles.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Phenyl Group Orientation | Boc Group Orientation | Relative Energy (kcal/mol) |

| Chair | Equatorial | - | High |

| Chair | Axial | - | Moderate |

| Twist-Boat | Pseudo-axial | Endo | Low |

| Twist-Boat | Pseudo-axial | Exo | Low |

Note: This table is illustrative and based on theoretical principles. Specific energy values would require dedicated DFT calculations.

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are fundamental to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a powerful tool in this regard, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the nitrogen atom of the piperidinone, while the LUMO is likely centered on the carbonyl group of the lactam functionality. nih.govorientjchem.org The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher reactivity. nih.gov

An electrostatic potential (ESP) map would reveal the charge distribution across the molecule. The oxygen atom of the lactam carbonyl would exhibit a region of high negative potential, making it a likely site for electrophilic attack or coordination to Lewis acids. Conversely, the hydrogen atom at the C6 position, being adjacent to the electron-withdrawing phenyl and lactam groups, would be acidic and represent a potential site for deprotonation by a strong base.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Location/Value | Implication |

| HOMO | Phenyl ring, Nitrogen atom | Site of oxidation, interaction with electrophiles |

| LUMO | Lactam carbonyl group | Site of nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Indicates a balance of stability and reactivity |

| Electrostatic Potential | Negative on carbonyl oxygen | Lewis basicity, hydrogen bond acceptor |

Note: The values and locations are qualitative predictions based on the analysis of similar structures.

Ab Initio and Density Functional Theory (DFT) Studies on Reaction Pathways

While specific DFT studies on the reaction pathways for the synthesis and transformation of this compound are not available, computational methods could provide significant insights. For example, the synthesis of this compound often involves the asymmetric deprotonation and subsequent functionalization of N-Boc-2-piperidone. DFT calculations could model the transition states of these reactions, helping to rationalize the observed stereoselectivity. A study on the kinetic resolution of 2-aryl-4-methylenepiperidines used DFT to calculate the Gibbs energy of activation for Boc group rotation, which was crucial for understanding the reaction dynamics. acs.org

Similarly, transformations of the title compound, such as the removal of the Boc group or reactions at the C6 position, could be modeled to determine reaction barriers and thermodynamic stabilities of intermediates and products.

DFT calculations are a reliable tool for predicting spectroscopic data, which can be used to confirm the structure and conformation of a molecule. researchgate.netorientjchem.org

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants are highly dependent on the molecule's geometry. By calculating these parameters for different low-energy conformers, a theoretical spectrum can be generated and compared with experimental data to determine the dominant conformation in solution.

IR Spectroscopy: The vibrational frequencies corresponding to key functional groups, such as the C=O stretch of the lactam and the Boc carbonyl, can be calculated. The positions of these bands can provide clues about the electronic environment and hydrogen bonding interactions.

Circular Dichroism (CD) Spectroscopy: For a chiral molecule like this compound, CD spectroscopy is particularly informative. Theoretical prediction of the CD spectrum can help in the unambiguous assignment of the absolute configuration.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Key Parameter | Predicted Value/Region |

| ¹H NMR | H6 Proton | ~4.5-5.0 ppm (deshielded due to phenyl and nitrogen) |

| ¹³C NMR | Lactam C=O | ~170-175 ppm |

| IR | Lactam C=O stretch | ~1680-1700 cm⁻¹ |

| IR | Boc C=O stretch | ~1720-1740 cm⁻¹ |

| CD | Cotton Effect | Dependent on the chromophores and their spatial arrangement |

Note: These are estimated values based on typical ranges for these functional groups.

Molecular Dynamics Simulations for Solvent and Conformational Effects

Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational behavior of this compound in different solvent environments. While DFT calculations are excellent for finding energy minima for isolated molecules, MD simulations can explore the conformational space accessible at a given temperature and in the presence of explicit solvent molecules.

These simulations could reveal the timescale of conformational changes, such as ring-flipping or Boc group rotation. Furthermore, MD can shed light on how solvent molecules interact with the solute, for instance, through hydrogen bonding to the carbonyl oxygen, and how these interactions might influence the conformational equilibrium. To date, no specific MD simulation studies have been published for this compound.

Future Directions and Emerging Research Avenues for R 1 Boc 6 Phenyl 2 Piperidinone Chemistry

Development of Highly Efficient and Scalable Synthetic Routes

The development of robust and scalable methods for the synthesis of enantiomerically pure compounds like (R)-1-Boc-6-phenyl-2-piperidinone is a cornerstone of modern organic chemistry. thieme-connect.comthieme-connect.com While several strategies exist for the synthesis of chiral piperidones, the focus is increasingly on routes that are not only high-yielding and stereoselective but also amenable to large-scale production. researchgate.netacs.orgnih.gov

One promising approach involves the catalytic asymmetric synthesis of polysubstituted piperidines. nih.gov For instance, a rhodium(I)-catalyzed [2+2+2] cycloaddition with a cleavable tether has been developed to produce highly substituted piperidines with excellent enantioselectivity. nih.gov Such methods, which allow for the union of multiple fragments with concomitant control of stereochemistry, offer a powerful and complementary approach to access complex piperidine (B6355638) scaffolds. nih.gov

Furthermore, the development of scalable routes often involves minimizing the number of synthetic steps and avoiding costly purification techniques like chromatography. researchgate.net Research into one-pot procedures and cascade reactions is therefore highly relevant. For example, a direct synthesis of chiral NH lactams through a Ru-catalyzed asymmetric reductive amination/cyclization cascade of keto acids/esters has been reported, offering a streamlined route to enantioenriched lactams with high yields and excellent enantioselectivities. acs.org The application of such strategies to the synthesis of this compound could significantly improve its accessibility for broader research and application.

| Synthetic Strategy | Key Features | Potential for Scalability | Relevant Research |

| Catalytic Asymmetric [2+2+2] Cycloaddition | High enantioselectivity, convergent approach | Good, dependent on catalyst cost and loading | nih.gov |

| Asymmetric Reductive Amination/Cyclization | One-pot procedure, high yields | Excellent, avoids intermediate purification | acs.org |

| Pyridine (B92270) Hydrogenation | Utilizes crystalline intermediates, amenable to kilogram-scale | Proven for related systems | researchgate.net |

Exploration of Novel Reactivity and Cascade Transformations

Cascade reactions, which involve a series of intramolecular transformations, offer an elegant and efficient means to construct complex molecular architectures from simple starting materials. 20.210.105rsc.org The exploration of novel reactivity and cascade transformations involving this compound is a key area for future research. The inherent functionality of the lactam ring, coupled with the stereodefined phenyl substituent, provides a rich platform for designing innovative cascade sequences.

For instance, the development of cascade reactions for the synthesis of piperidine alkaloids demonstrates the power of this approach. rsc.orgmdpi.com Hybrid bio-organocatalytic cascades, which combine the selectivity of enzymes with the versatility of small-molecule catalysts, are particularly promising. rsc.org A transaminase could be used to generate a reactive intermediate from a precursor, which then undergoes an organocatalyzed Mannich reaction to build the piperidine core. rsc.org

Furthermore, the development of catalytic asymmetric cascade reactions that proceed via chiral lithiated intermediates offers another avenue for exploration. acs.org Such methods allow for the generation of multiple stereocenters in a single operation, with the initial stereocenter dictating the stereochemical outcome of subsequent transformations. acs.org Applying these principles to this compound could lead to the rapid synthesis of a diverse range of complex, enantiomerically pure molecules.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with flow chemistry and automated platforms is revolutionizing the way molecules are made. researchgate.netacs.orgnih.govprimescholars.com These technologies offer numerous advantages over traditional batch processes, including enhanced safety, improved reproducibility, and the ability to rapidly screen and optimize reaction conditions. acs.orgnih.gov

Flow chemistry is particularly well-suited for the synthesis of chiral molecules, including piperidone derivatives. acs.org The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of stereoselectivity and the minimization of side reactions. nih.gov For example, organocatalyzed aldol (B89426) reactions, which are often slow in batch, can be significantly accelerated in flow reactors. nih.gov The development of a continuous flow process for the synthesis of this compound would represent a significant step towards its efficient and scalable production.

Automated synthesis platforms, which combine robotics with sophisticated software, are also becoming increasingly powerful tools in chemical research. researchgate.net These systems can be used to perform high-throughput screening of reaction conditions, enabling the rapid identification of optimal parameters for a given transformation. researchgate.net The automated solid-phase synthesis of heterocycles has already demonstrated the potential to generate large libraries of bioactive compounds. researchgate.net

| Technology | Key Advantages | Application to this compound | Relevant Research |

| Flow Chemistry | Enhanced safety, improved reproducibility, rapid optimization | Development of continuous, scalable synthetic routes | acs.orgnih.govprimescholars.com |

| Automated Synthesis | High-throughput screening, library synthesis | Rapid optimization of reaction conditions, diversification of the scaffold | researchgate.net |

Leveraging Machine Learning and Artificial Intelligence for Reaction Discovery and Optimization

In the context of this compound, ML models could be trained on existing data to predict the enantioselectivity of different catalytic systems for its synthesis. cam.ac.ukpnas.org This would allow for the in silico screening of potential catalysts, prioritizing those that are most likely to be successful. ML can also be used to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize yield and selectivity. preprints.orgdigitellinc.com

| AI/ML Application | Potential Impact on this compound Chemistry | Relevant Research |

| Prediction of Enantioselectivity | In silico screening of catalysts, accelerating catalyst discovery | cam.ac.ukpnas.orgacs.orgacs.orgchemrxiv.org |

| Reaction Optimization | Maximizing yield and selectivity, reducing experimental effort | preprints.orgdigitellinc.com |

| Retrosynthetic Analysis | Identification of novel and efficient synthetic routes | acs.org |

Expanding Applications in Material Science or Probe Development (excluding specific biological or clinical applications)

While chiral lactams like this compound are well-established as intermediates in medicinal chemistry, their potential applications in other fields, such as material science and probe development, are less explored. The unique stereochemical and conformational properties of this compound make it an intriguing candidate for the development of novel materials and chemical probes.

In material science, chiral polymers have garnered significant attention due to their unique optical and electronic properties. cmu.edu The incorporation of this compound as a chiral monomer into a polymer backbone could lead to the formation of helical structures with interesting chiroptical properties. cmu.edu Such materials could find applications in areas such as chiral separations, asymmetric catalysis, and nonlinear optics.

In the realm of probe development, the rigid scaffold of this compound could be functionalized with reporter groups to create chiral molecular probes. These probes could be used to study stereoselective interactions in a variety of chemical and biological systems. For example, a fluorescently labeled derivative of this compound could be used to probe the chiral environment of a protein binding site or a catalytic active site. The development of such probes would provide valuable tools for fundamental research in chemistry and biology.

Q & A

Q. What are the established synthetic routes for (R)-1-Boc-6-phenyl-2-piperidinone, and what critical parameters influence enantiomeric purity?

The synthesis typically involves Boc protection of the piperidinone core, followed by phenyl group introduction via alkylation or coupling reactions. Key parameters include:

- Chiral resolution methods : Use of chiral auxiliaries or catalysts (e.g., Sharpless asymmetric epoxidation) to ensure enantiomeric purity .

- Reaction conditions : Temperature control (<0°C for Boc deprotection to avoid racemization) and solvent polarity (e.g., THF for kinetic control) .

- Purification techniques : Chiral HPLC or recrystallization to isolate the (R)-enantiomer .

Q. Which analytical techniques are most effective for characterizing the stereochemical integrity of this compound?

Q. How can researchers validate synthetic intermediates using spectroscopic data?

- Mass spectrometry (HRMS) : Confirm molecular ions (e.g., m/z 318.1934 for the Boc-protected intermediate) .

- IR spectroscopy : Detect carbonyl stretches (1690–1720 cm⁻¹ for Boc groups) and amide bonds .

- Comparative analysis : Cross-reference data with NIST Chemistry WebBook or peer-reviewed syntheses .

Q. What are common impurities in the synthesis of this compound, and how are they detected?

- Diastereomeric byproducts : Identified via chiral HPLC retention time shifts .

- Hydrolysis products : Boc-deprotected intermediates detected by LC-MS (e.g., m/z 218.1182) .

- Residual solvents : GC-MS for quantification of THF or DMF traces .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?

Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .

- Formulation testing : Use of liposomal encapsulation or cyclodextrin complexes to improve aqueous solubility .

- Accelerated stability studies : Monitor degradation via LC-MS under varied pH/temperature conditions .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

Q. What experimental approaches assess the compound’s role in asymmetric catalysis?

- Chiral induction studies : Compare enantiomeric excess (ee) in catalyzed reactions (e.g., aldol additions) using the compound as a ligand .

- Kinetic profiling : Measure turnover frequencies (TOF) under varying steric/electronic conditions .

- Mechanistic probes : Isotopic labeling (²H/¹³C) to track reaction pathways .

Q. How can researchers reconcile open data requirements with patient privacy in pharmacological studies involving this compound?

- Anonymization protocols : Strip metadata from datasets and use pseudonymization for patient identifiers .

- Controlled access repositories : Deposit data in platforms like EudraCT, requiring ethical approval for access .

- Ethical frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to balance transparency and privacy .

Q. What methodologies address discrepancies in stereochemical assignments reported for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.